molecular formula C14H24ClNO B14494526 N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride CAS No. 64053-11-8

N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride

Cat. No.: B14494526
CAS No.: 64053-11-8
M. Wt: 257.80 g/mol
InChI Key: MKFHGWARPUTDJS-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of ethanamine and is often used in various chemical reactions and studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride typically involves the reaction of 4-ethylphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic catalysts such as hydrochloric acid.

    Solvent: Organic solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of 4-ethylphenol and diethylamine.

    Reaction Control: Automated control of temperature and catalyst concentration.

    Purification: Crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to simpler amines using reducing agents.

    Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Conditions often involve polar solvents and mild temperatures.

Major Products Formed

    Oxidation: Formation of N,N-diethyl-2-(4-ethylphenoxy)ethanone.

    Reduction: Formation of N,N-diethyl-2-(4-ethylphenoxy)ethanamine.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride: Similar structure but with a phenyl group instead of an ethyl group.

    N,N-diethyl-2-(4-methylphenoxy)ethanamine;hydrochloride: Contains a methyl group instead of an ethyl group.

Uniqueness

N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride is unique due to its specific interaction with histamine receptors and its potential chemopotentiating effects in cancer treatment .

Properties

CAS No.

64053-11-8

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

IUPAC Name

N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C14H23NO.ClH/c1-4-13-7-9-14(10-8-13)16-12-11-15(5-2)6-3;/h7-10H,4-6,11-12H2,1-3H3;1H

InChI Key

MKFHGWARPUTDJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCN(CC)CC.Cl

Origin of Product

United States

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